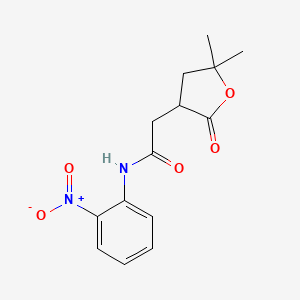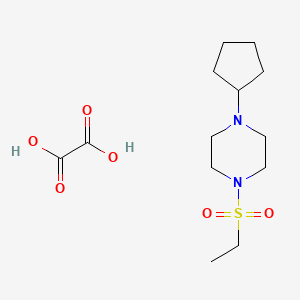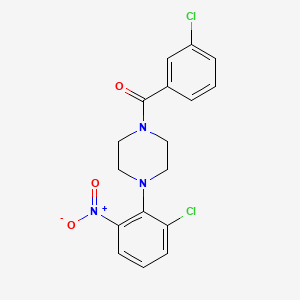![molecular formula C14H18N2O5S B3940369 N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide](/img/structure/B3940369.png)
N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Wirkmechanismus
N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide targets the protein kinase BTK, which is a key regulator of B cell development and activation. BTK is involved in the signaling pathways that lead to the activation of B cells, which are responsible for the production of antibodies. Inhibition of BTK by N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide blocks the activation of B cells and reduces the production of antibodies. This mechanism of action makes N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide a promising therapeutic agent for diseases that involve abnormal B cell activation.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide has been shown to inhibit BTK activity in a dose-dependent manner. In preclinical studies, N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide has been shown to reduce the proliferation and survival of B cell malignancies. N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide has also been shown to inhibit the production of cytokines and chemokines that are involved in the inflammatory response. In addition, N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide also has limitations for use in lab experiments. It has a short half-life and requires frequent dosing, which can be challenging in animal studies. In addition, N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide. One area of research is the development of more potent and selective BTK inhibitors. Another area of research is the identification of biomarkers that can predict response to BTK inhibitors. In addition, the combination of BTK inhibitors with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the safety and efficacy of N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide in clinical trials will need to be further evaluated before it can be used as a therapeutic agent in humans.
Conclusion:
N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide is a promising small molecule inhibitor that targets protein kinase BTK. It has shown potential therapeutic applications in various diseases, including cancer and autoimmune disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide has been studied extensively for its potential therapeutic applications in various diseases. In preclinical studies, N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide has shown promising results in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide has also been studied for its potential use in autoimmune disorders, such as rheumatoid arthritis and lupus. In addition, N-[4-(aminosulfonyl)phenyl]-4-ethyl-2-methyl-5-oxotetrahydro-2-furancarboxamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
4-ethyl-2-methyl-5-oxo-N-(4-sulfamoylphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-3-9-8-14(2,21-12(9)17)13(18)16-10-4-6-11(7-5-10)22(15,19)20/h4-7,9H,3,8H2,1-2H3,(H,16,18)(H2,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQILGWUEUGZHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(OC1=O)(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-methyl-5-oxo-N-(4-sulfamoylphenyl)oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3940298.png)
![4-chloro-2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3940313.png)

![isopropyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3940321.png)

![2,7,7-trimethyl-4-(4-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940341.png)


![(3S*,4S*)-1-(1H-imidazo[1,2-b]pyrazol-7-ylcarbonyl)-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3940353.png)
![[4-(2-chloro-10H-phenothiazin-10-yl)-4-oxobutyl]amine hydrochloride](/img/structure/B3940354.png)
![N~1~-(4-bromo-3-methylphenyl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3940382.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxy-3-methylphenyl)butanamide](/img/structure/B3940389.png)
![4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3940397.png)
